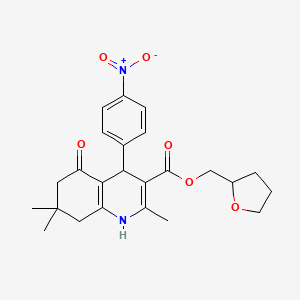![molecular formula C12H20N4O3S B5134559 N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, commonly known as DMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX has been shown to have therapeutic potential in cancer treatment, making DMS an important compound for cancer research.
Wirkmechanismus
DMS inhibits the activity of N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide by binding to the enzyme's active site. This inhibition leads to a decrease in the pH of the extracellular environment surrounding cancer cells, which in turn leads to a decrease in the activity of proteases and other enzymes that are necessary for cancer cell invasion and metastasis. Additionally, the low pH environment created by N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects
DMS has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of other enzymes that are important for cancer cell survival. DMS has also been shown to decrease the expression of genes that are involved in cancer cell proliferation and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMS in lab experiments is its specificity for N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide-expressing cancer cells. This allows for targeted inhibition of cancer cells without affecting healthy cells. Additionally, DMS has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using DMS in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several potential future directions for research involving DMS. One area of interest is the development of more potent and selective N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide inhibitors, which could lead to more effective cancer therapies. Additionally, DMS could be further investigated for its potential use in imaging and diagnosis of cancer. Finally, research could be done to investigate the use of DMS in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Synthesemethoden
DMS can be synthesized through a multi-step process involving the reaction of 2-(4-morpholinyl)-3-pyridinylmethanol with dimethylamine and chlorosulfonic acid. The resulting product is then purified through recrystallization to obtain DMS in its pure form.
Wissenschaftliche Forschungsanwendungen
DMS has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, it has been shown to have selective cytotoxicity against cancer cells that overexpress N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide, making it a promising candidate for targeted cancer therapy. DMS has also been investigated for its potential use in imaging and diagnosis of cancer, as N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide is a biomarker for many types of cancer.
Eigenschaften
IUPAC Name |
4-[3-[(dimethylsulfamoylamino)methyl]pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)20(17,18)14-10-11-4-3-5-13-12(11)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDKQONSAKXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5134486.png)
![N-cyclopentyl-2-(1H-imidazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5134489.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![methyl 5-{ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}-5-oxopentanoate](/img/structure/B5134520.png)
![2-[(3-bromobenzyl)thio]-N-ethylacetamide](/img/structure/B5134528.png)


![cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5134538.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5134543.png)

![ethyl 4,10-bis(2-ethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134566.png)
![1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5134574.png)
![4-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)